N4-(2-Morpholinoethyl)pyridine-3,4-diamine
Description
N4-(2-Morpholinoethyl)pyridine-3,4-diamine (CAS: 143185-43-7) is a pyridine derivative with the molecular formula C₁₁H₁₈N₄O and a molecular weight of 222.29 g/mol . Its structure features a pyridine core substituted with a 2-morpholinoethyl group at the N4 position, combining aromaticity with the polar, oxygen-containing morpholine ring. This compound has garnered attention in medicinal chemistry as a lead compound for kinase inhibitors, particularly in anticancer drug development . Its morpholinoethyl side chain enhances solubility and modulates interactions with kinase ATP-binding pockets, making it a versatile scaffold for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
4-N-(2-morpholin-4-ylethyl)pyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c12-10-9-13-2-1-11(10)14-3-4-15-5-7-16-8-6-15/h1-2,9H,3-8,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRBSCNJGKZPSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=C(C=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235440-71-7 | |
| Record name | 4-N-[2-(morpholin-4-yl)ethyl]pyridine-3,4-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-(2-Morpholinoethyl)pyridine-3,4-diamine typically involves the reaction of pyridine-3,4-diamine with 2-chloroethylmorpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The reaction mixture is passed through a series of reactors where temperature, pressure, and reaction time are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: N4-(2-Morpholinoethyl)pyridine-3,4-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.
Major Products Formed:
Oxidation: The major products are typically oxidized derivatives of the original compound.
Reduction: The major products are reduced forms of the compound, often with the morpholinoethyl group intact.
Substitution: The major products depend on the nucleophile used, resulting in a variety of substituted derivatives.
Scientific Research Applications
N4-(2-Morpholinoethyl)pyridine-3,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N4-(2-Morpholinoethyl)pyridine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N4-(2-Methoxyethyl)pyridine-3,4-diamine
- Key Difference : Replaces the morpholine ring with a methoxy group.
- The absence of a tertiary amine (present in morpholine) may weaken hydrogen-bonding interactions with kinase targets .
N4-(Pyridin-4-yl)pyridine-3,4-diamine
- Key Difference: Substitutes the morpholinoethyl group with a pyridin-4-yl ring.
- Impact : Introduces additional aromaticity and nitrogen atoms, which could enhance π-π stacking or metal coordination in target binding. However, the lack of a flexible ethyl linker may reduce conformational adaptability .
N4-((6-Phenyl-triazolo[4,3-b]pyridazin-3-yl)methyl)pyridine-3,4-diamine
4-N-[1-(Oxolan-2-yl)ethyl]pyridine-3,4-diamine
- Key Difference : Features a tetrahydrofuran (oxolane) ring instead of morpholine.
- Impact : The oxolane group retains oxygen for solubility but lacks morpholine’s tertiary amine, altering electronic properties. The ethyl linker’s stereochemistry (chiral center at oxolane) may influence enantioselective binding .
Biological Activity
N4-(2-Morpholinoethyl)pyridine-3,4-diamine is an organic compound with significant potential in biological research and therapeutic applications. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.
- Chemical Formula : C11H18N4O
- CAS Number : 91253-14-4
- Physical State : White or off-white solid, soluble in certain organic solvents.
Synthesis
The synthesis of this compound typically involves the reaction of pyridine-3,4-diamine with 2-chloroethylmorpholine. This reaction is usually conducted in an organic solvent like ethanol or methanol at temperatures ranging from 50°C to 70°C to optimize yield and purity.
This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The compound can modulate enzyme activity and influence various signaling pathways, making it a valuable biochemical probe in research settings.
Biological Applications
- Enzyme Activity Studies : It has been investigated as a biochemical probe to study enzyme activity and protein interactions. This is crucial for understanding various metabolic pathways and developing targeted therapies.
-
Therapeutic Potential :
- Anti-cancer Activity : Preliminary studies suggest that this compound may possess anti-cancer properties, although detailed mechanisms remain to be fully elucidated.
- Anti-inflammatory Properties : Its potential role in reducing inflammation has also been explored, indicating a broader therapeutic scope .
Case Studies
- Cancer Research : In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. The compound's precise mechanism—whether through apoptosis induction or cell cycle arrest—requires further investigation.
- Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced markers of inflammation. This suggests its potential utility in treating inflammatory diseases .
Comparative Analysis with Analog Compounds
The biological activity of this compound can be compared to its structural analogs:
| Compound Name | Biological Activity | Binding Affinity |
|---|---|---|
| This compound | Anti-cancer, Anti-inflammatory | Moderate |
| N4-(2-Morpholinoethyl)pyridine-2,3-diamine | Limited anti-cancer effects | Low |
| N4-(2-Morpholinoethyl)pyridine-3,5-diamine | Enhanced anti-inflammatory | High |
This table illustrates how variations in the molecular structure influence the biological activities and binding affinities of these compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
